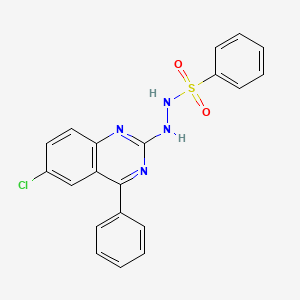

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide

Description

N'-(6-Chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinazoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The benzenesulfonohydrazide moiety is attached via a hydrazone linkage to the quinazoline scaffold. This compound is of interest due to its structural similarity to pharmacologically active sulfonohydrazides, which exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Its synthesis typically involves condensation reactions between hydrazide precursors and aldehyde/ketone derivatives under controlled conditions, achieving yields up to 78% (e.g., via methods described in ).

Propriétés

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)23-20(22-18)24-25-28(26,27)16-9-5-2-6-10-16/h1-13,25H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIGNSWYTUDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline with benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is its potential as an anticancer agent. Studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The anticancer properties are often attributed to the inhibition of specific kinases involved in cancer progression. Quinazoline derivatives have been shown to target receptor tyrosine kinases and serine/threonine kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

Bacterial Inhibition

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The sulfonamide group in the structure enhances its ability to disrupt bacterial folic acid synthesis.

Anti-inflammatory Effects

Inflammation Modulation

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . This property may be beneficial in treating conditions characterized by chronic inflammation.

Data Tables

Case Studies

-

Anticancer Study on Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide, for their cytotoxic effects on breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer drug . -

Antimicrobial Activity Against MRSA

In a clinical study assessing the efficacy of new antimicrobial agents, N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide was tested against MRSA strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic option for resistant infections . -

Inflammation Modulation in Animal Models

An animal model study focused on evaluating the anti-inflammatory effects of this compound showed a marked reduction in edema and inflammatory markers following treatment. The findings support its potential use in managing inflammatory diseases such as arthritis .

Mécanisme D'action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups enhance its binding affinity, while the benzenesulfonohydrazide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

Quinazoline vs. Non-Quinazoline Derivatives

- Quinazoline-Based Analogues: Compared to simpler sulfonohydrazides (e.g., N′-[(4-nitrophenyl)methylidene]benzenesulfonohydrazide (3a) in and ), the quinazoline core in the target compound introduces rigidity and planar aromaticity, enhancing π-π stacking interactions with biological targets.

- Chlorine Position: Derivatives with chlorine at position 2 (e.g., N′-(2-chloroquinazolin-4-yl)benzenesulfonohydrazide (XIVa) in ) exhibit distinct electronic profiles. The 6-chloro substitution in the target compound may enhance lipophilicity and membrane permeability compared to 2-chloro analogues.

Substituent Effects on Tautomerism and Conformation

- Tautomeric Stability : Unlike hydrazinecarbothioamides (e.g., compounds 4–6 in ), which exist in thione-thiol tautomeric equilibria, the target compound’s rigid quinazoline scaffold likely restricts tautomerism, favoring a single conformation. This stability contrasts with 1,2,4-triazole derivatives (e.g., compounds 7–9 in ), where tautomerism impacts reactivity.

- Crystal Packing: Similar to (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide (), the target compound’s E-configuration around the C=N bond and torsion angles (e.g., −62.4°) suggest conformational preferences that influence intermolecular hydrogen bonding and crystal packing.

Anticancer Activity

- Selectivity: The quinazoline-based target compound shares structural motifs with indole-derived sulfonohydrazides (e.g., compound 5f in ), which show IC50 values of 8.2–13.2 µM against breast cancer cells. However, the quinazoline core may target different pathways (e.g., kinase inhibition) compared to indole derivatives.

Enzyme Inhibition

- Enoyl-ACP Reductase Inhibition: Sulfonohydrazides like 3a and 3b () inhibit enoyl-ACP reductase (a target in tuberculosis therapy). The target compound’s quinazoline moiety may enhance binding affinity compared to simpler aldehydes due to additional hydrophobic interactions.

Physicochemical Properties

Solubility and Stability

- Stability in PBS: Unlike benzenesulfonohydrazide 9c (), which precipitates in PBS, the target compound’s rigid structure may improve solubility retention, critical for drug delivery.

Activité Biologique

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is . The compound features a quinazoline core substituted with a benzenesulfonohydrazide group, which is believed to contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds related to the quinazoline structure exhibit significant anticancer properties. For instance, derivatives of 6-chloro-4-phenylquinazoline have shown antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds have been reported in the range of 3.3 µM to 50.9 µM, indicating potent activity against these cancer types .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

Moreover, quinazoline derivatives have been explored for their anticonvulsant properties. Studies have shown that certain modifications to the quinazoline structure can enhance anticonvulsant activity by interacting with AMPA receptors in the central nervous system . The binding affinity and efficacy of these compounds can vary significantly based on structural substitutions.

Table 2: Anticonvulsant Activity of Quinazoline Derivatives

| Compound ID | Mean Convulsion Threshold (mg/kg) | Percentage Protection (%) |

|---|---|---|

| 4b | 20 | 75 |

| 7b | 25 | 85 |

| 8a | 15 | 60 |

The biological activity of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of specific kinases involved in tumor progression, such as PI3Kα, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Modulation of Receptor Activity : Compounds have been shown to bind to neurotransmitter receptors (e.g., AMPA), which can alter neuronal excitability and prevent seizures .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .

Case Studies

Recent studies have provided insights into the efficacy and safety profiles of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide:

- Study on Anticancer Effects : In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant increase in lifespan compared to controls, demonstrating its potential as an anticancer agent .

- Evaluation in Epileptic Models : In models of epilepsy, the compound exhibited dose-dependent anticonvulsant effects, suggesting its utility in managing seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.